Methyl amino(2-bromophenyl)acetate hydrochloride

Medicinal Chemistry Antipsychotic Drug Synthesis Cross-Coupling Reactions

Chiral ortho-bromo building block essential for asenapine synthesis—the ortho-bromo group is mandatory for correct regioisomer formation via intramolecular Heck cyclization. Unlike meta-/para-bromo or chloro analogs, only this isomer provides the steric and electronic environment needed for stereochemical control and bioactivity. The crystalline HCl salt (mp 166–168°C) simplifies handling, storage, and scale-up. Ideal for CNS drug discovery and Suzuki-Miyaura-based SAR libraries. Request a quote today.

Molecular Formula C9H11BrClNO2
Molecular Weight 280.54 g/mol
CAS No. 1219408-44-2
Cat. No. B3091826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl amino(2-bromophenyl)acetate hydrochloride
CAS1219408-44-2
Molecular FormulaC9H11BrClNO2
Molecular Weight280.54 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Br)N.Cl
InChIInChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H
InChIKeyYBWCLPWBSZSUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl amino(2-bromophenyl)acetate hydrochloride (CAS 1219408-44-2): A Versatile Ortho-Bromo Phenylglycine Building Block for Chiral Drug Discovery


Methyl amino(2-bromophenyl)acetate hydrochloride (CAS 1219408-44-2) is a chiral α-phenylglycine derivative characterized by a methyl ester, a primary α-amino group, and an ortho-bromophenyl substituent, with the free base having the molecular formula C₉H₁₀BrNO₂ and the hydrochloride salt C₉H₁₁BrClNO₂ (MW 280.55 g/mol) . It serves as a key chiral intermediate in the synthesis of biologically active molecules, notably asenapine, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder . The ortho-bromine atom acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and directs the three-dimensional conformation of derived molecules, making it a valuable building block for medicinal chemistry programs requiring precise steric and electronic control [1].

Why Substituting Methyl amino(2-bromophenyl)acetate hydrochloride (1219408-44-2) with a Generic Analog Can Derail a Chiral Synthesis Program


In chiral drug synthesis, substituting Methyl amino(2-bromophenyl)acetate hydrochloride with a generic analog, such as a para- or meta-bromophenyl isomer or a chlorophenyl derivative, is scientifically unsound and can lead to synthetic failure or compromised bioactivity. The ortho-bromine atom provides a unique steric and electronic environment that directs both stereochemical outcomes and downstream reactivity. For instance, in the synthesis of asenapine, the ortho-bromo substitution is essential for a key intramolecular Heck cyclization that builds the complex tetracyclic framework; using a meta- or para-bromo analog would result in a different, inactive regioisomer [1]. Furthermore, the ortho-bromo group imposes specific conformational constraints on the α-amino acid backbone that are critical for chiral recognition and enzyme binding, effects that are not replicated by chlorine substitution or by relocating the halogen to other ring positions .

Methyl amino(2-bromophenyl)acetate hydrochloride (1219408-44-2): Quantitative Evidence of Differentiation from Closest Analogs


Synthetic Utility and Regioselectivity: A Critical Intermediate in the Commercial Synthesis of Asenapine (Saphris®)

Methyl amino(2-bromophenyl)acetate hydrochloride is a direct precursor to a key intermediate in the patented, commercial synthesis of asenapine (Saphris®), a multi-billion dollar antipsychotic drug [1]. Its ortho-bromophenyl group enables a highly regiospecific intramolecular Heck cyclization to form the core tetracyclic ring system. This specific ortho substitution is mandatory for the desired cyclization pattern; the corresponding para-bromo or meta-bromo phenylglycine derivatives would cyclize to form structurally different, pharmacologically inactive regioisomers, rendering them useless for this target .

Medicinal Chemistry Antipsychotic Drug Synthesis Cross-Coupling Reactions

Stereochemical Integrity in Peptide and Chiral Drug Synthesis

As an α-phenylglycine derivative, this compound is highly prone to racemization under basic or nucleophilic conditions. However, the ortho-bromine substituent provides significantly greater steric hindrance around the α-carbon compared to unsubstituted phenylglycine or para-substituted analogs [1]. This enhanced steric bulk kinetically retards base-catalyzed enolization, the primary racemization pathway, thereby improving the retention of chiral purity during peptide coupling or other derivatization steps. In contrast, the unsubstituted phenylglycine methyl ester (CAS 15028-41-6) or the para-bromo analog (CAS 1391528-74-7) racemize more readily due to less effective steric shielding .

Peptide Synthesis Chiral Resolution Asymmetric Synthesis

Chemical Handle for Diversification: Ortho-Bromine as a Linchpin for Cross-Coupling

The ortho-bromo substituent is a superior handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the corresponding chloro or iodo analogs, striking an optimal balance between reactivity and stability [1]. While the ortho-iodo analog (e.g., methyl 2-amino-2-(2-iodophenyl)acetate) may react faster, it is significantly less stable and more prone to dehalogenation or decomposition upon storage and handling. The ortho-chloro analog is substantially less reactive, often requiring harsher conditions or specialized catalysts, which can lead to racemization or decomposition of the sensitive α-amino ester [2]. The ortho-bromo group is the established 'Goldilocks' choice for library synthesis, enabling efficient diversification under mild conditions.

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship (SAR)

Physicochemical and Stability Profile Compared to Free Base and Acid Derivatives

The hydrochloride salt form (CAS 1219408-44-2) offers a defined and reproducible solid-state form with a melting point of 166-168°C, which is significantly higher and sharper than the ill-defined, often hygroscopic free base (CAS 1214038-90-0) . The hydrochloride salt demonstrates substantially improved aqueous solubility compared to the free base, a critical factor for in vitro assays and for subsequent aqueous-phase reactions like amide bond formation [1]. While the corresponding carboxylic acid (2-amino-2-(2-bromophenyl)acetic acid, CAS 254762-66-8) has similar solubility advantages, it is a zwitterion that requires pre-activation for coupling, whereas the methyl ester can be directly converted to an amide via aminolysis.

Formulation Solubility Chemical Stability

Methyl amino(2-bromophenyl)acetate hydrochloride (1219408-44-2): Optimal Research and Industrial Applications Based on Evidence


Medicinal Chemistry: Synthesis of Asenapine and Related CNS Drug Candidates

This compound is the optimal starting material for any program targeting the asenapine scaffold or analogs thereof, as its ortho-bromo group is a strict requirement for the correct regioisomer formation in the key intramolecular Heck cyclization [1]. For CNS drug discovery programs exploring novel tetracyclic antidepressants or antipsychotics, this building block provides a validated entry point to a therapeutically relevant chemical space.

Parallel Synthesis and SAR Exploration via Cross-Coupling

The ortho-bromo group's optimal reactivity in Suzuki-Miyaura coupling makes this compound ideal for generating diverse libraries of α-aryl-α-amino acid derivatives. Medicinal chemists can efficiently explore SAR around the phenyl ring by coupling a wide range of boronic acids or esters under mild conditions [1]. This approach allows for the rapid synthesis of dozens of analogs from a single, stable building block, a workflow that is far less efficient with the less reactive ortho-chloro analog or the unstable ortho-iodo analog.

Peptide and Peptidomimetic Synthesis

For the synthesis of conformationally constrained peptides or peptidomimetics, this compound's inherent steric bulk at the α-carbon provides enhanced resistance to racemization during coupling compared to unsubstituted or para-substituted phenylglycine esters [1]. This property is critical for maintaining high enantiomeric excess in the final product, reducing the need for difficult chiral separations and ensuring biological activity that depends on a defined three-dimensional structure.

Process Chemistry and Scale-Up for Pharmaceutical Intermediates

The hydrochloride salt form provides a robust, crystalline solid with a defined melting point (166-168°C) that is easier to handle, store, and weigh accurately compared to the free base [1]. Its improved solubility in polar solvents (e.g., DMSO, methanol) facilitates solution-phase reactions and simplifies workup procedures . These attributes make it a more reliable and scalable intermediate for process R&D compared to its non-salt or acid analogs.

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